molecular formula C18H21N5O3 B2719604 3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845992-14-5

3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2719604
CAS No.: 845992-14-5
M. Wt: 355.398
InChI Key: ZNJBIRAPIYENIV-UHFFFAOYSA-N
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Description

This tricyclic xanthine derivative features a pyrimido[2,1-f]purine core modified at the N3 position with a 2-methoxyethyl group, at N1 with a methyl group, and at C9 with a phenyl substituent. The compound’s structural complexity arises from the fusion of pyrimidine and purine rings, creating a rigid scaffold that enhances receptor binding specificity.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-20-15-14(16(24)23(18(20)25)11-12-26-2)22-10-6-9-21(17(22)19-15)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJBIRAPIYENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the pyrimidine family that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyrimidine ring fused with a purine moiety. Its chemical formula is C18H22N4O3, and it features a methoxyethyl side group that may influence its lipophilicity and biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyrimidine compounds can exhibit significant antidepressant and anxiolytic properties. A related study explored various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione and found that certain compounds demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . Specifically, one derivative showed promising results in the forced swim test (FST) in mice, indicating potential antidepressant effects superior to traditional anxiolytics like diazepam.

The mechanism by which this compound exerts its effects appears to involve modulation of serotonergic pathways. The interaction with serotonin receptors suggests that it may enhance serotonergic neurotransmission, which is crucial in the treatment of mood disorders. Additionally, inhibition of phosphodiesterases could lead to increased levels of cyclic AMP (cAMP), further contributing to its antidepressant effects .

Case Studies

Several studies have focused on the pharmacological evaluation of related compounds:

  • Study on Derivatives : A series of derivatives were synthesized and tested for their biological activity. One notable finding was that compounds with longer alkyl chains exhibited enhanced receptor affinity compared to their methylated counterparts .
  • In Vivo Studies : In vivo assessments have shown that certain derivatives not only improve mood-related behaviors but also exhibit lower toxicity profiles compared to established antidepressants .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Receptor(s)Reference
Compound AAntidepressant5-HT1A/5-HT7
Compound BAnxiolyticGABA-A
Compound CPDE InhibitorPDE4B/PDE10A

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs occur at the N3, N1, and C9 positions, influencing solubility, metabolic stability, and target affinity.

Compound N3 Substituent C9 Substituent Molecular Weight Melting Point (°C) Key References
Target Compound: 3-(2-Methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 2-Methoxyethyl Phenyl 397.42 (calc.) N/A
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl analog () 2-Ethoxyethyl 3-Methoxyphenyl 427.47 N/A
9-(3,4-Dimethoxyphenethyl)-3-(3-methylbutyl)-1-methyl analog () 3-Methylbutyl 3,4-Dimethoxyphenethyl 482.58 N/A
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog () Methyl 2-Chloro-6-fluorobenzyl 395.83 N/A
1,3-Dimethyl-9-(prop-2-ynyl) analog (Compound 24, ) Methyl Prop-2-ynyl 273.29 203–206

Notes:

  • The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to bulkier alkyl or aryl substituents (e.g., 3-methylbutyl in ) .
  • Phenyl at C9 (target compound) versus substituted benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) may reduce steric hindrance, favoring interactions with flat binding pockets .

Spectroscopic and Analytical Data

  • UV-Vis : Analogs with conjugated systems (e.g., prop-2-ynyl in ) show λmax ~300–304 nm, while bulkier substituents (e.g., 3-methylbutyl in ) redshift absorption due to extended π-systems .
  • 1H-NMR : Methyl groups at N1/N3 resonate at δ 3.3–3.5 ppm, while C9 substituents (e.g., phenethyl in ) produce distinct aromatic signals at δ 6.5–7.5 ppm .

Q & A

Q. How can thermal stability be assessed for long-term storage?

  • Methodological Answer :
  • DSC/TGA : Determine decomposition onset temperatures (typically >200°C for purine diones).
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Lyophilization : For hygroscopic batches, lyophilize and store under vacuum with desiccants .

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